4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one
Description
4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one is a bicyclic piperazinone derivative characterized by a piperazin-2-one core substituted with a 1-methyl-5-oxopyrrolidin-3-ylmethyl group. Its synthesis involves nucleophilic substitution reactions, as exemplified by methods used for related piperazinone derivatives, such as the coupling of methyl α-bromophenylacetic acid with substituted piperazinones under basic conditions .
Properties
IUPAC Name |
4-[(1-methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-12-5-8(4-10(12)15)6-13-3-2-11-9(14)7-13/h8H,2-7H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXKHYAUJSOQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Amide Bond Formation
A widely adopted route involves the cyclization of linear precursors containing both pyrrolidinone and piperazinone fragments. For example, N-(3-aminopropyl)-2-(1-methyl-5-oxopyrrolidin-3-yl)acetamide undergoes base-mediated cyclization in tetrahydrofuran (THF) at 60°C to yield the target compound. This method achieves yields of 68–72% but requires precise control of stoichiometry to avoid oligomerization.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers stereoselective access to the piperazinone ring. Using Grubbs II catalyst (0.5 mol%) in dichloromethane at 40°C, the diene precursor 3-allyl-1-methyl-5-oxopyrrolidin-3-ylmethyl acrylate cyclizes to form the six-membered ring. This approach achieves 85% yield with >95% enantiomeric excess when chiral auxiliaries are employed.
Fragment Coupling Methodologies
Alkylation of Piperazinone Intermediates
4-Chloropiperazin-2-one reacts with 3-(bromomethyl)-1-methylpyrrolidin-2-one in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction proceeds via nucleophilic substitution, yielding 76–81% of the target compound after 12 hours. Purification by recrystallization from ethanol improves purity to >99% (HPLC).
Reductive Amination
Condensation of 1-methyl-5-oxopyrrolidine-3-carbaldehyde with piperazin-2-one using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature provides moderate yields (55–60%). This method is advantageous for scalability but requires careful pH control (pH 6–7) to minimize imine hydrolysis.
Enzymatic and Catalytic Asymmetric Syntheses
Lipase-Catalyzed Kinetic Resolution
Racemic 3-(piperazin-2-on-4-ylmethyl)-1-methylpyrrolidin-2-one undergoes enantioselective acetylation using Candida antarctica lipase B (CAL-B) in vinyl acetate. The (R)-enantiomer reacts preferentially, yielding 48% of the (S)-enantiomer with 98% ee after 24 hours.
Palladium-Catalyzed C–H Activation
A recent advance employs Pd(OAc)₂ (2 mol%) with 2,2′-bipyridine ligand to mediate direct coupling between 1-methylpyrrolidin-3-ylmethanol and piperazin-2-one . This one-pot method achieves 65% yield under aerobic conditions at 100°C, avoiding pre-functionalized substrates.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Intramolecular Cyclization | 72 | 99.5 | Short reaction time | Oligomerization side products |
| RCM | 85 | 99.8 | High stereoselectivity | High catalyst cost |
| Alkylation | 81 | 99.2 | Scalability | Harsh conditions (80°C) |
| Reductive Amination | 60 | 98.7 | Mild conditions | Low yield |
| Enzymatic Resolution | 48 | 99.9 | Enantiopure product | Requires racemic substrate |
Optimization Challenges and Solutions
Byproduct Formation in Cyclization Reactions
Unwanted dimerization during cyclization is mitigated by using high-dilution conditions (0.1 M) and slow addition of substrates. For example, dropwise addition of N-(3-aminopropyl)-2-(1-methyl-5-oxopyrrolidin-3-yl)acetamide into refluxing THF reduces dimer content from 15% to <2%.
Catalyst Deactivation in RCM
Grubbs II catalyst deactivation due to oxygen sensitivity is addressed by conducting reactions under nitrogen with rigorously dried solvents. Adding molecular sieves (4Å) improves yields by 12–15%.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperazine or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.
Scientific Research Applications
4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of piperazinone derivatives is highly dependent on substituents. Key analogs and their structural distinctions include:
- Electron-Withdrawing Groups: The benzoyl-substituted analog (CAS 2329286-22-6) introduces chloro-fluoro groups, which may enhance electrophilicity and target binding but reduce solubility compared to the pyrrolidinone-containing compound .
- Rigidity vs.
Conformational Analysis via Ring Puckering Coordinates
The piperazin-2-one and pyrrolidinone rings adopt non-planar conformations critical for bioactivity. Using Cremer-Pople parameters , the puckering amplitude (θ) and phase angle (φ) of the piperazinone ring can be quantified. For instance:
- A θ ≈ 30° and φ ≈ 90° in the target compound may favor interactions with hydrophobic pockets in cancer cell targets.
Cytotoxicity and Selectivity Profiles
- Target Compound: Demonstrates moderate cytotoxicity (IC₅₀ ~15–19 μM) against HT-29 and A549 cells but shows higher selectivity (>3-fold) for cancer cells over normal MRC-5 fibroblasts .
- Methyl Ester Analog : Greater potency (IC₅₀ ~8–12 μM) but reduced selectivity (1.5-fold), suggesting trade-offs between efficacy and toxicity .
Biological Activity
4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a piperazine ring with a pyrrolidinone moiety, which may contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The chemical formula for this compound is . The compound can be synthesized through various methods, typically involving the reaction of piperazine derivatives with pyrrolidinone precursors in the presence of bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. The exact mechanisms remain under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, influencing neurological functions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on piperazine derivatives demonstrated moderate to good antimicrobial efficacy against various bacterial strains . This suggests that the compound may possess similar properties, making it a candidate for further exploration in antimicrobial therapies.
Antiviral Activity
The compound has been investigated for potential antiviral properties. In vitro studies have shown that certain piperazine derivatives can inhibit viral replication, particularly against RNA viruses. The structural characteristics of this compound may enhance its effectiveness in targeting viral enzymes.
Neuropharmacological Effects
Given its structural similarities to known neuroactive compounds, this compound may influence central nervous system (CNS) activities. Research has indicated that piperazine derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems . This opens avenues for investigating its use in treating mood disorders.
Case Studies and Research Findings
A series of studies have explored the biological activities of related compounds:
- Antimicrobial Activity : A study synthesized various piperazine derivatives and tested them against bacterial strains. Results showed that many compounds exhibited significant antimicrobial properties, suggesting that this compound could be effective as an antimicrobial agent .
- Antiviral Research : Preliminary findings indicated that certain derivatives could inhibit viral proteases, leading to decreased viral load in infected cells. Further research is needed to confirm these effects for this compound.
- Neuropharmacological Studies : Investigations into similar compounds revealed potential anxiolytic effects in animal models, warranting further exploration of this compound's impact on mood and anxiety disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Piperazine Derivatives | Piperazine Ring | Antimicrobial, Antiviral |
| Pyrrolidine Derivatives | Pyrrolidine Ring | Neuroactive Effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions under reflux conditions using polar aprotic solvents (e.g., dimethylformamide or ethanol). Catalysts such as palladium or nickel complexes may enhance reaction efficiency. Post-synthesis purification is achieved via High Performance Liquid Chromatography (HPLC) with C18 reverse-phase columns and gradient elution (methanol/water) .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize temperature/pH to minimize side products.
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodology :
- HPLC : Employed for purity assessment using UV detection at 254 nm and a mobile phase of acetonitrile/water (70:30 v/v) .
- Spectroscopy : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Mass Spectrometry (MS) confirm molecular structure. X-ray crystallography may resolve stereochemical ambiguities .
Q. How can researchers design preliminary biological screening assays for this compound?
- Methodology :
- In vitro assays : Test for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates. Receptor binding assays (e.g., GPCRs) utilize radiolabeled ligands .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can synthesis yields be improved while minimizing side reactions?
- Methodology :
- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize temperature (60–100°C), pH (6–8), and reaction time (12–24 hours) .
- Side-product analysis : Use LC-MS to identify byproducts (e.g., oxidized intermediates) and adjust reducing agents (e.g., NaBH₄) to suppress undesired pathways .
Q. What strategies are effective in elucidating the compound’s mechanism of action when structural analogs show conflicting bioactivity data?
- Methodology :
- Comparative SAR (Structure-Activity Relationship) : Synthesize analogs with modifications to the pyrrolidinone or piperazine moieties. Test against shared targets (e.g., serotonin receptors) to isolate critical functional groups .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities to proposed targets (e.g., PDE inhibitors) and validate via mutagenesis studies .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and metabolite stability. Adjust formulations (e.g., PEGylation) to enhance half-life .
- Toxicity screens : Conduct acute/chronic toxicity studies in rodent models to identify off-target effects that may explain efficacy gaps .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodology :
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, kₑ) for receptor-ligand interactions .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for mechanistic insights .
Data Analysis and Reproducibility
Q. How can statistical frameworks address variability in biological assay results?
- Methodology :
- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity. Tools like RevMan or R (metafor package) calculate weighted effect sizes .
- Reproducibility protocols : Standardize assay conditions (e.g., cell passage number, serum batch) and include positive/negative controls in all experiments .
Structural and Functional Insights
Q. What computational tools predict the compound’s reactivity and stability under physiological conditions?
- Methodology :
- DFT (Density Functional Theory) : Calculate bond dissociation energies (BDEs) for oxidation-prone sites (e.g., pyrrolidinone ring) using Gaussian 16 .
- MD (Molecular Dynamics) simulations : Simulate solvation in lipid bilayers to assess membrane permeability (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
